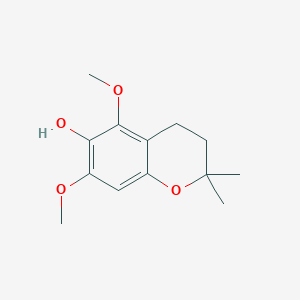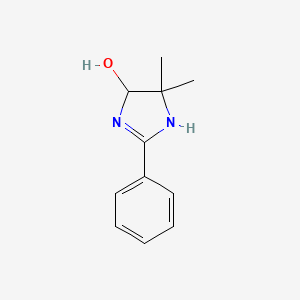![molecular formula C11H14N2O2S B14348471 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- CAS No. 90331-21-8](/img/structure/B14348471.png)
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is an organic compound with a complex structure that includes a pyrimidinyl group, a thioether linkage, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethyl-2-pyrimidinethiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.
Thioether Formation: The pyrimidinyl intermediate is then reacted with 3-penten-2-one under basic conditions to form the thioether linkage.
Hydroxylation: The final step involves the hydroxylation of the resulting compound to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pentenone moiety can be reduced to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-keto-.
Reduction: Formation of 3-Penten-2-ol, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-.
Substitution: Various substituted thioethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the pyrimidinyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Penten-2-one, 3,4-dimethyl-: A structurally similar compound with different substituents.
2-Pentene, 4,4-dimethyl-: Another related compound with variations in the alkene moiety.
Uniqueness
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is unique due to the presence of the pyrimidinyl group and the thioether linkage, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Eigenschaften
CAS-Nummer |
90331-21-8 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H14N2O2S/c1-6-5-7(2)13-11(12-6)16-10(8(3)14)9(4)15/h5,14H,1-4H3 |
InChI-Schlüssel |
BAESVUUGBNAMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC(=C(C)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


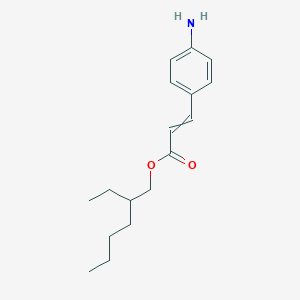
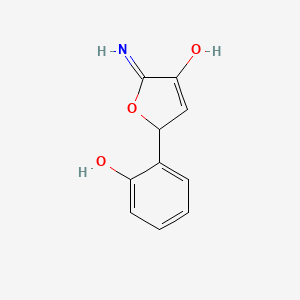
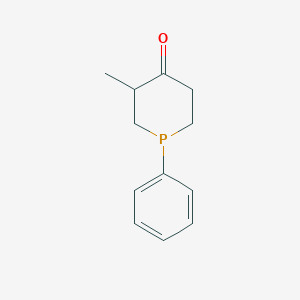
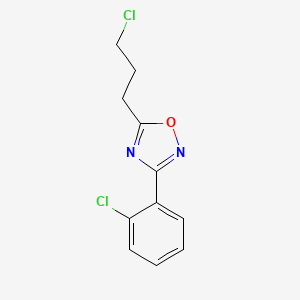
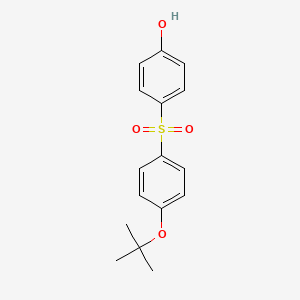
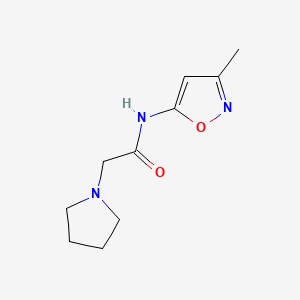
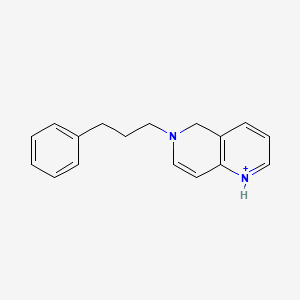
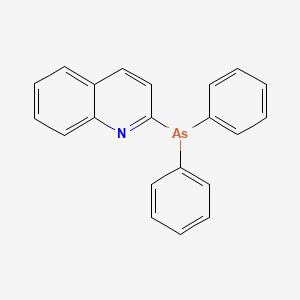
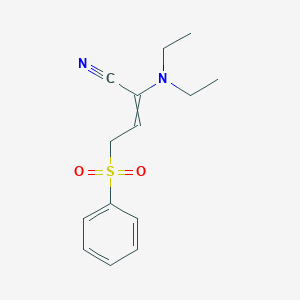
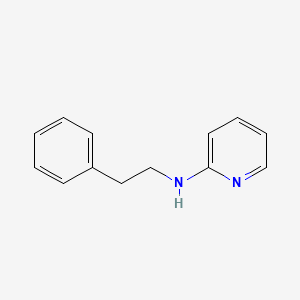
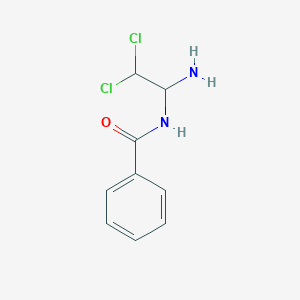
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
